N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide
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Overview
Description
N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, an oxazole ring, and a prop-2-enamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a halogenated oxazole intermediate with 2-fluorophenol.
Attachment of the prop-2-enamide moiety: This final step can be accomplished through an amidation reaction, where the oxazole derivative is reacted with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The fluorophenoxy group may enhance binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-({5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide can be compared with other compounds that have similar structural features:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
These compounds share some structural similarities, such as the presence of aromatic rings and functional groups that can participate in similar chemical reactions. this compound is unique due to its specific combination of a fluorophenoxy group, an oxazole ring, and a prop-2-enamide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-2-14(18)16-8-10-7-11(20-17-10)9-19-13-6-4-3-5-12(13)15/h2-7H,1,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWBAWQDZSBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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